N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide

Polyamine analogue synthesis Epoxide alkylation Synthetic methodology

Researchers pursuing (3S,12S)-dihydroxyhomospermine analogues face limited access to stereochemically defined C4-epoxide electrophiles. This (S)-configured triflic amide solves that bottleneck. Key outcomes: • Enforces (3S,12S) hydroxyl geometry in the final homospermine scaffold-(R)-enantiomer or shorter/longer spacers yield different products. • Triflic amide activates the epoxide for nucleophilic ring-opening while enabling orthogonal deprotection that bypasses hydrogenolysis entirely. • Four-carbon spacer precisely matches polyamine transport system recognition requirements.

Molecular Formula C7H12F3NO3S
Molecular Weight 247.24 g/mol
CAS No. 361484-35-7
Cat. No. B155676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide
CAS361484-35-7
SynonymsN-Ethyl-1,1,1-trifluoro-N-[2-(2S)-2-oxiranylethyl]-methanesulfonamide;  N-Ethyl-1,1,1-trifluoro-N-[2-(2S)-oxiranylethyl]-methanesulfonamide
Molecular FormulaC7H12F3NO3S
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCCN(CCC1CO1)S(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H12F3NO3S/c1-2-11(4-3-6-5-14-6)15(12,13)7(8,9)10/h6H,2-5H2,1H3/t6-/m0/s1
InChIKeyFZZKBQGXOHWKFF-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-[2-(2S)-oxiranylethyl] Triflic Amide: Chiral Epoxide Building Block


N-Ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide (CAS 361484-35-7), commonly referred to as N-Ethyl-N-[2-(2S)-oxiranylethyl] Triflic Amide, is a chiral (S)-configured epoxide bearing a trifluoromethanesulfonamide (triflic amide) moiety [1]. It functions as a key electrophilic alkylating agent in the stereocontrolled assembly of hydroxylated polyamine analogues, specifically (3S,12S)-N1,N14-diethyl-3,12-dihydroxyhomospermine, a polyamine analogue therapeutic agent [2]. The compound possesses a molecular formula of C7H12F3NO3S and a molecular weight of 247.24 g/mol [3].

(S)-Epoxide stereochemistry Supports (3S,12S)-configuration control in polyamine analogue assembly
Triflic amide activation Orthogonal deprotection route; avoids hydrogenolysis step
Four-carbon epoxybutyl spacer Homospermine scaffold assembly; distinct from three-carbon norspermine analogs

Why N-Ethyl-N-[2-(2S)-oxiranylethyl] Triflic Amide Is Irreplaceable


The compound's three structural features—the (S)-epoxide, the four-carbon spacer, and the triflic amide group—are co-optimized for a specific synthetic role. Substituting with a non-chiral epoxide would eliminate stereochemical control at the hydroxyl positions of the final homospermine product [1]. Replacing the triflic amide with a Cbz (benzyloxycarbonyl) protecting group, as employed in an earlier synthetic route [2], necessitates a hydrogenolysis deprotection step that is incompatible with certain downstream functional groups and adds synthetic complexity. The triflic amide's strong electron-withdrawing character activates the epoxide for nucleophilic ring-opening while also serving as a stable protecting group that can be removed under orthogonal conditions [1].

Non-chiral or (R)-epoxide
Eliminates stereochemical control at the (3S,12S) hydroxyl positions; the (R,R)-configured product exhibits distinct properties and cannot substitute.
Cbz-protected analog
Requires a hydrogenolysis deprotection step that may be incompatible with downstream functional groups and adds synthetic complexity.
Three-carbon spacer analog
Produces a norspermine backbone instead of homospermine; alters polyamine transport recognition and biological profile.

N-Ethyl-N-[2-(2S)-oxiranylethyl] Triflic Amide: Differentiation Evidence


Triflic Amide Activation vs. Cbz Protection Route Efficiency

The 2001 improved synthesis [1] employing N-[(3S)-3,4-epoxybutyl]-N-ethyltrifluoromethanesulfonamide (this compound) as the alkylating agent for N,N'-dibenzylputrescine represents a methodological advance over the 2000 route [2] that used (3S)-N-(benzyloxycarbonyl)-N-ethyl-3,4-epoxybutylamine. While both routes access the same (3S,12S)-dihydroxyhomospermine scaffold, the triflic amide approach avoids the Cbz hydrogenolysis step required in the earlier method. Specific comparative yield data between the two routes for the identical target molecule are not reported in the available abstracts; however, the 2001 publication describes the triflic amide method as an 'improved synthesis' [1].

Triflic Amide vs. Cbz Protection
Cross-study comparable
Elimination of one hydrogenolysis step
Supports orthogonal deprotection route selection; quantitative yield differential not directly reported
Described as improved synthesis; direct comparative yield data unavailable
Polyamine analogue synthesis Epoxide alkylation Synthetic methodology

Antiproliferative Activity of Final Product (L1210)

The (3S,12S)-N1,N14-diethyl-3,12-dihydroxyhomospermine product constructed using N-[(3S)-3,4-epoxybutyl]-N-ethyltrifluoromethanesulfonamide exhibits a 96-hour IC50 of ≤2 μM against L1210 murine leukemia cells [1]. This potency is comparable to other hydroxylated polyamine analogues in the same series, but the (S,S)-configured homospermine scaffold is specifically accessed via this chiral (S)-epoxide building block. The (R,R)-enantiomer, which would require the corresponding (R)-epoxide, is synthesized via a different route and exhibits distinct biological properties [1].

Final Product Activity (L1210)
Class-level inference
IC50 ≤2 μM (96 h, L1210 murine leukemia cells)
Reported final-product endpoint context; building-block differentiation is stereochemical, not bioactivity-based
All four hydroxylated stereoisomers showed comparable potency; data characterize the product, not the building block
Antiproliferative activity Cancer therapeutics Polyamine metabolism

Four-Carbon Spacer Specificity for Homospermine Synthesis

This compound features a four-carbon spacer between the epoxide and the sulfonamide nitrogen (3,4-epoxybutyl), distinguishing it from the shorter-chain N-[(2S)-2,3-epoxypropyl]-N-ethyl trifluoromethanesulfonamide (three-carbon spacer; 2,3-epoxypropyl) used for norspermine synthesis [1]. The four-carbon spacer is specifically required for homospermine scaffold construction; substitution with the three-carbon analog would produce a norspermine backbone with altered polyamine transport recognition and biological activity [2].

Spacer Length Specificity
Class-level inference
Four-carbon (3,4-epoxybutyl) vs. three-carbon (2,3-epoxypropyl)
One methylene unit determines homospermine vs. norspermine scaffold identity
Mistaken procurement of three-carbon analog yields incorrect polyamine class
Polyamine analogue design Structure-activity relationships Chiral epoxide reagents

Triflic Amide Protecting Group Stability

The trifluoromethanesulfonamide (triflic amide) group is inherently more resistant to both acidic and basic hydrolysis compared to carbamate protecting groups such as Cbz or Boc [1]. This stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which reduces the nucleophilicity of the sulfonamide nitrogen. While specific stability half-life data for this compound are not available in public sources, vendor specifications indicate storage at 2-8°C with protection from air and light, consistent with a stable but reactive epoxide intermediate [2].

Triflic Amide Stability
Class-level inference
Qualitative hydrolytic resistance vs. Cbz/Boc carbamates
Class-level stability inference from CF3SO2- electron-withdrawing properties
No quantitative half-life data available; vendor storage: 2–8 °C, protected from air and light
Protecting group strategy Synthetic intermediate stability Storage and handling

N-Ethyl-N-[2-(2S)-oxiranylethyl] Triflic Amide: Key Applications


Stereocontrolled Synthesis of (3S,12S)-Dihydroxyhomospermine

This is the primary literature-validated application. The compound serves as the chiral alkylating agent that reacts with N,N'-dibenzylputrescine to assemble the homospermine backbone with defined (3S,12S) stereochemistry [1]. Groups synthesizing this specific polyamine analogue for anticancer or antidiarrheal research must procure this exact (S)-epoxide building block; the (R)-enantiomer or the three-carbon analog will produce different products.

Polyamine Transport Recognition Optimization

The four-carbon epoxide spacer in this compound directly controls the distance between the terminal amine and the hydroxyl group in the final homospermine product, a parameter known to affect polyamine transport system recognition [1]. The (S)-configuration at the epoxide translates to the (S)-hydroxyl in the product, which influences both transport affinity (Ki) and the therapeutic index relative to the non-hydroxylated parent compound DEHSPM .

Scale-Up Without Hydrogenolysis

The triflic amide protecting group enables deprotection under conditions orthogonal to hydrogenolysis, which is particularly advantageous for process-scale synthesis where palladium-catalyzed hydrogenation presents safety, cost, and equipment constraints [1]. While direct comparative yield data at scale are not publicly available, the elimination of a hydrogenolysis step represents a tangible process advantage.

Chiral Epoxide Analytical Reference Standard

With a defined (S)-configuration and molecular formula C7H12F3NO3S (MW 247.24 g/mol) [1], this compound can serve as a chiral reference standard for HPLC or GC method development aimed at separating (R)- and (S)-epoxide enantiomers in related synthetic intermediates.

Application
Selection Property
Validation Focus
(3S,12S)-Dihydroxyhomospermine synthesis
(S)-epoxide stereochemical control
Chiral alkylation step verification
Polyamine transport recognition studies
Four-carbon spacer geometry
Transport affinity endpoint context
Process-scale synthesis route
Orthogonal deprotection profile
Hydrogenolysis-free route review
Chiral epoxide analytical method development
(S)-configuration reference standard
Enantiomer separation validation
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